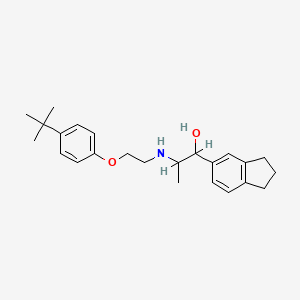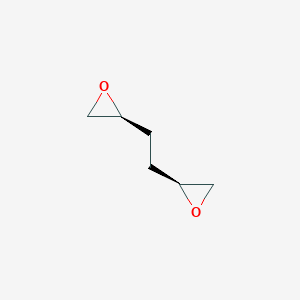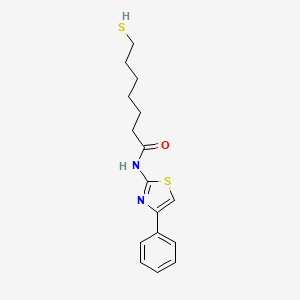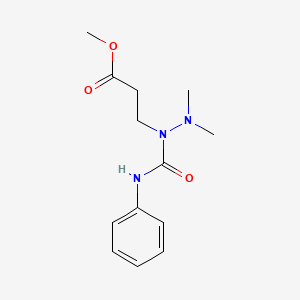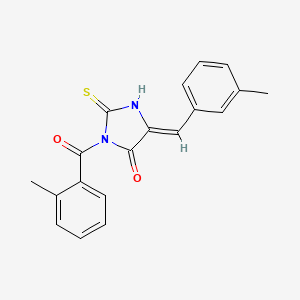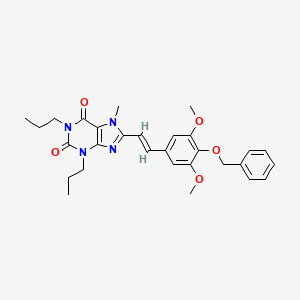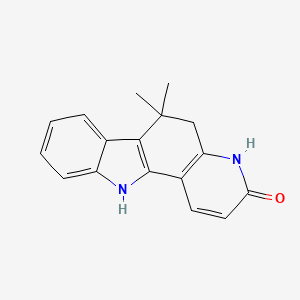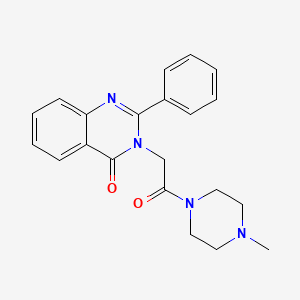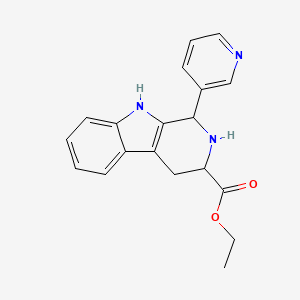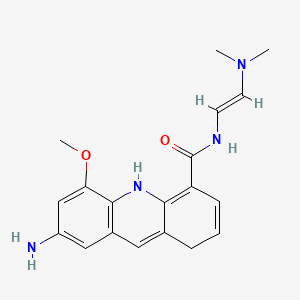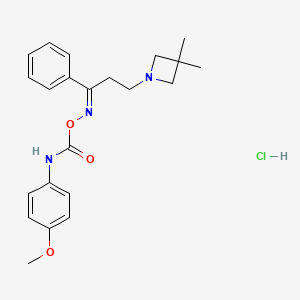
Propiophenone, 3-(3,3-dimethyl-1-azetidinyl)-, O-(p-methoxycarbaniloyl)oxime, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound with a unique structure that includes an azetidine ring, a propiophenone moiety, and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone, which is then reacted with p-methoxycarbaniloyl chloride to form the oxime derivative. The final step involves the conversion of the oxime to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxime group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring or the oxime group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
科学的研究の応用
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets. The azetidine ring and oxime group are likely to play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(3,3-Dimethyl-1-azetidinyl)propiophenone
- 3-(Dimethylamino)propiophenone hydrochloride
Uniqueness
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is unique due to the presence of the oxime group and the p-methoxycarbaniloyl moiety, which confer distinct chemical and biological properties compared to similar compounds
特性
CAS番号 |
97670-12-7 |
|---|---|
分子式 |
C22H28ClN3O3 |
分子量 |
417.9 g/mol |
IUPAC名 |
[(Z)-[3-(3,3-dimethylazetidin-1-yl)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H27N3O3.ClH/c1-22(2)15-25(16-22)14-13-20(17-7-5-4-6-8-17)24-28-21(26)23-18-9-11-19(27-3)12-10-18;/h4-12H,13-16H2,1-3H3,(H,23,26);1H/b24-20-; |
InChIキー |
UJYVMIUMLWSWFX-RKEQJQHUSA-N |
異性体SMILES |
CC1(CN(C1)CC/C(=N/OC(=O)NC2=CC=C(C=C2)OC)/C3=CC=CC=C3)C.Cl |
正規SMILES |
CC1(CN(C1)CCC(=NOC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


